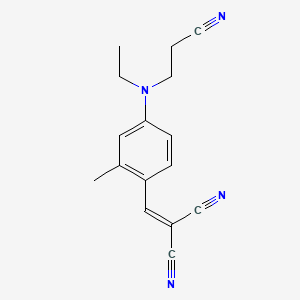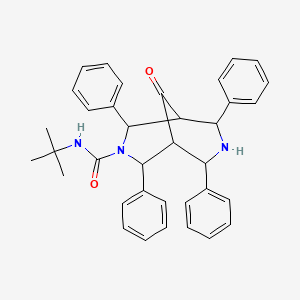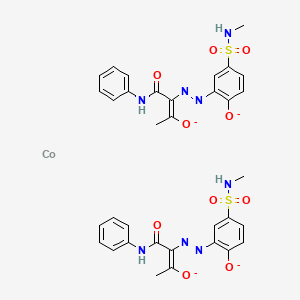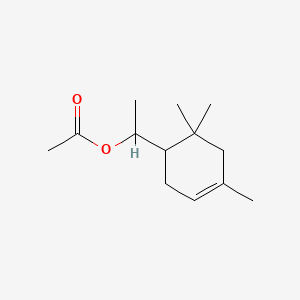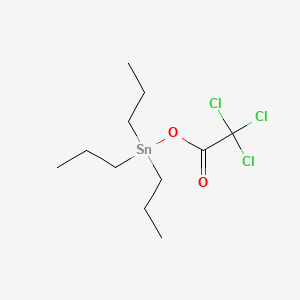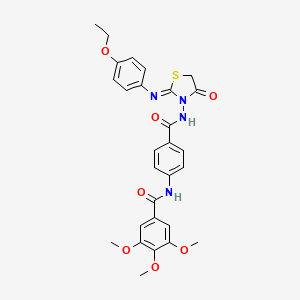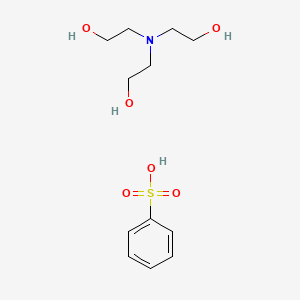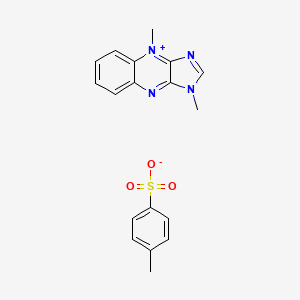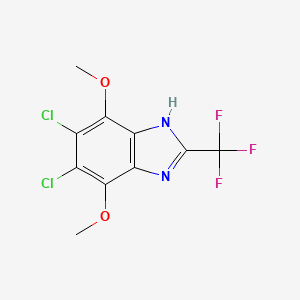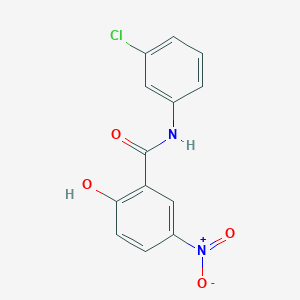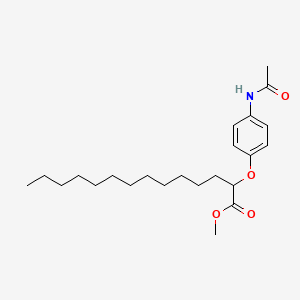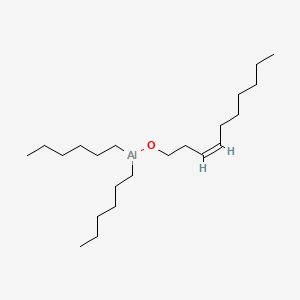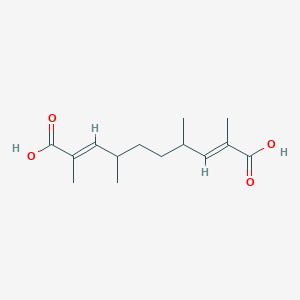
1,4-Dimethylbutane-1,4-diyl bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylbutane-1,4-diyl bismethacrylate is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two methacrylate groups attached to a 1,4-dimethylbutane backbone .
Preparation Methods
The synthesis of 1,4-dimethylbutane-1,4-diyl bismethacrylate involves several steps. One common method includes the esterification of 1,4-dimethylbutane-1,4-diol with methacrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the diol to the bismethacrylate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,4-Dimethylbutane-1,4-diyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers, which are useful in coatings, adhesives, and dental materials.
Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dimethylbutane-1,4-diyl bismethacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dimethylbutane-1,4-diyl bismethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups can react with radical initiators to form free radicals, which then propagate the polymerization process . This results in the formation of a three-dimensional polymer network with enhanced mechanical properties and chemical resistance .
Comparison with Similar Compounds
1,4-Dimethylbutane-1,4-diyl bismethacrylate can be compared with other similar compounds such as:
2,5-Hexylene dimethacrylate: Both compounds have similar structures and applications, but this compound offers better mechanical properties due to its unique backbone.
Dimethacrylic acid 1,4-dimethyl-1,4-butanediyl: This compound is another close analog, but it differs in its reactivity and polymerization behavior.
The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical and chemical properties, making it a valuable material in various applications .
Properties
CAS No. |
86336-50-7 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2E,8E)-2,4,7,9-tetramethyldeca-2,8-dienedioic acid |
InChI |
InChI=1S/C14H22O4/c1-9(7-11(3)13(15)16)5-6-10(2)8-12(4)14(17)18/h7-10H,5-6H2,1-4H3,(H,15,16)(H,17,18)/b11-7+,12-8+ |
InChI Key |
SYBVEKRDYSUOSN-MKICQXMISA-N |
Isomeric SMILES |
CC(/C=C(/C(=O)O)\C)CCC(/C=C(/C(=O)O)\C)C |
Canonical SMILES |
CC(CCC(C)C=C(C)C(=O)O)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


